![molecular formula C14H18O B14147158 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 88737-65-9](/img/structure/B14147158.png)
1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by a cyclopentyl group attached to a benzene ring, which is further substituted with a prop-2-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable benzene derivative.
Introduction of the Prop-2-en-1-yloxy Group: This step involves the etherification of the benzene ring. The prop-2-en-1-yloxy group can be introduced using an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ethers.
Substitution: Introduction of halogenated or other substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Cyclopentyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.
1-Cyclopentyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a prop-2-en-1-yloxy group.
Uniqueness: 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
88737-65-9 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-cyclopentyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C14H18O/c1-2-11-15-14-9-7-13(8-10-14)12-5-3-4-6-12/h2,7-10,12H,1,3-6,11H2 |
Clave InChI |
OXNCFMNNGORTPD-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


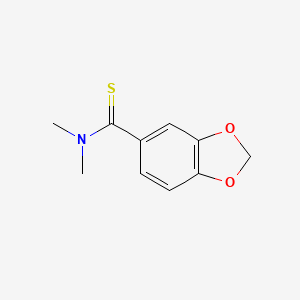

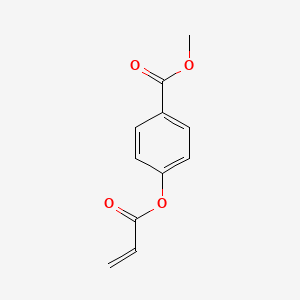
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)
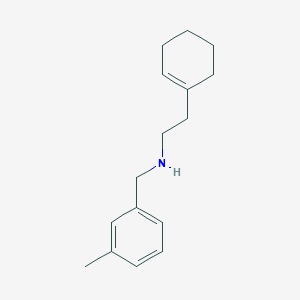
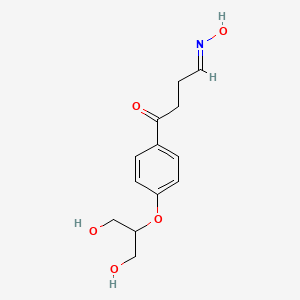

![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
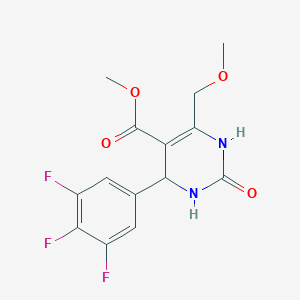
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
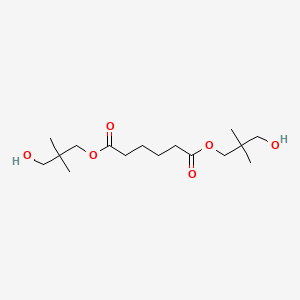
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
